molecular formula C19H18IN3OS B3139327 1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide CAS No. 477713-55-6

1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide

Cat. No. B3139327
CAS RN: 477713-55-6
M. Wt: 463.3 g/mol
InChI Key: RPRZWCXBPVIEQX-UHFFFAOYSA-N
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Description

1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide is a useful research compound. Its molecular formula is C19H18IN3OS and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The synthesis and structural characterization of related compounds have been extensively studied, providing insights into the chemical behavior and properties of similar molecules. For instance, the synthesis, characterization, and X-ray analysis of "1-Methyl-2-((1E,3E)-4-phenylbuta-1,3-dienyl)pyridinium iodide" have been documented, detailing the molecular structure, crystallization patterns, and intermolecular interactions, including π-π interactions between pyridinium and phenyl rings (Chantrapromma et al., 2014). Such studies are crucial for understanding the foundational aspects of the compound and its derivatives.

Reaction Mechanisms

Research into reaction mechanisms involving similar compounds has revealed complex interactions and transformations. For instance, "Formation of Triazole and Isoxazole Derivatives from β-Substituted Pyridinium Salts" explores how treatment with base leads to the formation of triazole and isoxazole derivatives through expulsion of the pyridine ring, suggesting possible pathways for the synthesis of new compounds (Tanaka et al., 1980). This information is vital for expanding the chemical utility of the compound.

Catalytic Applications

The catalytic potential of related pyridinium salts has also been explored. "Catalytic application of 1-(carboxymethyl)pyridinium iodide on the synthesis of pyranopyrazole derivatives" demonstrates the use of a pyridinium salt as a catalyst for efficient synthesis in green chemistry applications (Moosavi‐Zare et al., 2016). Such findings hint at the broader applicability of the compound for catalyzing specific chemical reactions.

Biological Activity

The investigation into the biological activity of compounds with structural similarities has shown varying results. For example, "Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety" documents the synthesis of derivatives and their antimicrobial properties, suggesting a path for the development of new antimicrobial agents (Kalinin et al., 2013). This research indicates potential biomedical applications of the compound and its derivatives.

properties

IUPAC Name

(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-[(1-methylpyridin-1-ium-3-yl)amino]prop-2-en-1-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3OS.HI/c1-14-18(24-19(21-14)15-7-4-3-5-8-15)17(23)10-11-20-16-9-6-12-22(2)13-16;/h3-13H,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPRZWCXBPVIEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)C=CNC3=C[N+](=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)/C=C/NC3=C[N+](=CC=C3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide
Reactant of Route 2
1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide
Reactant of Route 3
Reactant of Route 3
1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide
Reactant of Route 4
Reactant of Route 4
1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide
Reactant of Route 5
1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide
Reactant of Route 6
Reactant of Route 6
1-methyl-3-{[(E)-3-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-3-oxo-1-propenyl]amino}pyridinium iodide

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